3-甲基苯并三唑-4-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

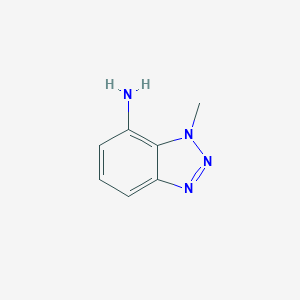

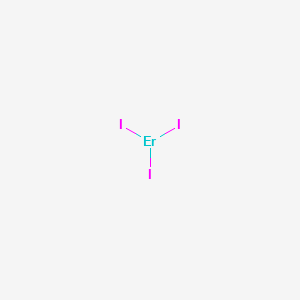

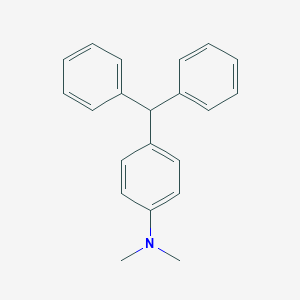

3-Methylbenzotriazol-4-amine, also known as 4-methyl-1H-benzotriazole, is a heterocyclic organic compound that consists of a triazole ring fused with a benzene ring. It has a molecular formula of C7H7N3 and a molecular weight of 133.15 g/mol. This compound is widely used in scientific research applications due to its unique properties and versatile nature.

科学研究应用

腐蚀抑制

3-甲基苯并三唑-4-胺:以其在腐蚀抑制中的应用而闻名。它能有效防止金属在酸性和盐溶液中的腐蚀。 这种化合物在工业应用中特别有用,可以延长金属部件的使用寿命,例如飞机除冰液、汽车防冻液和金属蜡 .

药物合成

在药物研究中,3-甲基苯并三唑-4-胺用作合成各种药理学上重要的杂环骨架的前体。 这些化合物对于开发具有抗菌、抗真菌、抗癌和其他治疗特性的药物至关重要 .

有机合成

该化合物用于有机合成,特别是在构建复杂分子方面。 它的稳定性和反应性使其成为合成各种有机化合物的宝贵中间体 .

环境影响研究

由于其生物降解性差和在环境中的持久性,人们进行了研究以了解3-甲基苯并三唑-4-胺对环境的影响。 这项研究对于评估其广泛应用的长期影响至关重要 .

抗菌研究

对包括3-甲基苯并三唑-4-胺在内的三唑化合物的抗菌特性的研究正在进行。 这些研究旨在开发新型抗菌剂来对抗多重耐药病原体 .

材料科学

在材料科学中,3-甲基苯并三唑-4-胺正在探索其在创造具有独特特性的新材料方面的潜力,例如增强耐久性或专业导电性 .

纳米技术

该化合物的特性正在被研究用于纳米技术应用,特别是在合成具有抗菌特性的纳米粒子方面 .

化学生物学

最后,3-甲基苯并三唑-4-胺用于化学生物学,用于生物缀合和开发荧光成像剂。 这种应用对于在分子水平上可视化生物过程至关重要 .

安全和危害

未来方向

The future directions of synthetic chemistry, including the synthesis of compounds like 3-Methylbenzotriazol-4-amine, involve improving the ability of synthesis and enhancing the application of synthesis . This includes the development of new molecules with potent activity against otherwise highly resistant pathogens .

作用机制

Target of Action

3-Methylbenzotriazol-4-amine is a derivative of benzotriazole, a class of compounds known for their versatile properties Benzotriazole derivatives have been used to construct innovative drug molecules , suggesting that they may interact with a variety of biological targets.

Mode of Action

The benzotriazole fragment, to which it belongs, is known to behave as an excellent leaving group, an electron-donating or an electron-withdrawing group, an anion precursor, and a radical precursor . These properties suggest that 3-Methylbenzotriazol-4-amine could interact with its targets in a variety of ways, leading to diverse biochemical changes.

Biochemical Pathways

Benzotriazole derivatives have been found to exhibit a broad spectrum of biological properties , indicating that they may influence multiple biochemical pathways.

Pharmacokinetics

Benzotriazole derivatives are known for their stability and persistence in the environment , which could potentially impact their bioavailability and pharmacokinetics.

Result of Action

Benzotriazole derivatives have been associated with a wide range of biological and pharmacological activities , suggesting that 3-Methylbenzotriazol-4-amine could have diverse effects at the molecular and cellular levels.

Action Environment

The action of 3-Methylbenzotriazol-4-amine can be influenced by various environmental factors. Benzotriazole derivatives are known to be effective inhibitors of corrosion for copper alloys in both immersed conditions and atmospheric environment . This suggests that the action, efficacy, and stability of 3-Methylbenzotriazol-4-amine could be influenced by factors such as pH, temperature, and the presence of other chemical species.

生化分析

Biochemical Properties

3-Methylbenzotriazol-4-amine, like other benzotriazole derivatives, is known to interact with various enzymes and proteins in biological systems . The combined presence of a large conjugated system capable of forming π–π stacking interactions and hydrogen bond acceptors makes 3-Methylbenzotriazol-4-amine susceptible to bind with enzymes and receptors in biological systems . These diverse non-covalent interactions endow 3-Methylbenzotriazol-4-amine with a broad spectrum of biological properties .

Cellular Effects

Benzotriazole derivatives have been shown to exhibit a range of effects on various types of cells . For instance, they have demonstrated anticancer properties, suggesting they may influence cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Benzotriazole derivatives are known to exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that benzotriazole derivatives can exhibit changes in their effects over time .

Dosage Effects in Animal Models

It is known that the effects of drugs can vary with different dosages in animal models .

Metabolic Pathways

Benzotriazole derivatives are known to interact with various enzymes and cofactors .

Transport and Distribution

Benzotriazole derivatives are known to be transported and distributed within cells and tissues .

Subcellular Localization

It is known that the subcellular localization of a compound can affect its activity or function .

属性

IUPAC Name |

3-methylbenzotriazol-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4/c1-11-7-5(8)3-2-4-6(7)9-10-11/h2-4H,8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUQCICOFGWTRRV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC=C2N=N1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70343552 |

Source

|

| Record name | 3-methylbenzotriazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70343552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13183-01-2 |

Source

|

| Record name | 1-Methyl-1H-benzotriazol-7-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13183-01-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-methylbenzotriazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70343552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,4,10,11-tetramethoxy-6-methyl-7,8-dihydro-5H-benzo[e][2]benzazecine-13,14-dione](/img/structure/B85370.png)